molecular formula C17H15NOS B6536794 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1060176-57-9

2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536794
CAS No.: 1060176-57-9
M. Wt: 281.4 g/mol
InChI Key: OAZBHOKSCUHBHB-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a naphthalene moiety linked to an acetamide core, with a thiophen-3-ylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of arylacetamides, which are studied for their diverse pharmacological and material science applications. The naphthalene group contributes to aromatic stacking interactions, while the thiophene ring introduces electronic and steric effects that modulate reactivity and biological activity. Its synthesis typically involves coupling reactions between naphthalene-containing precursors and thiophene-modified amines, as exemplified in related compounds (e.g., ).

Properties

IUPAC Name

2-naphthalen-1-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c19-17(18-11-13-8-9-20-12-13)10-15-6-3-5-14-4-1-2-7-16(14)15/h1-9,12H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZBHOKSCUHBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-carbonyl chloride. This intermediate is then reacted with thiophen-3-ylmethanamine to form the desired acetamide linkage.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Its structural features allow it to interact with biological targets, making it a potential lead compound for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide depends on its application:

    In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Arylacetamides

Key structural analogs differ in the substitution patterns on the naphthalene, acetamide core, or the nitrogen-bound aryl/heteroaryl groups. Examples include:

Compound Name Key Structural Features Biological/Physicochemical Properties Source
2-(Naphthalen-1-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl substituent (vs. thiophen-3-ylmethyl in the target compound) Altered electronic effects due to thiophene ring position; potential differences in binding affinity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanated thiophene and thiophen-2-yl groups Enhanced electron-withdrawing effects; improved metabolic stability
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole linker and naphthalene-oxy group Improved solubility due to polar triazole; antimicrobial activity reported
N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide Oxadiazole and azetidinone rings Dual antibacterial and antifungal activity; sulfur atoms enhance reactivity

Key Observations :

  • Thiophene Position : The substitution of thiophen-3-ylmethyl (target compound) vs. thiophen-2-ylmethyl () alters steric and electronic profiles. Thiophen-3-yl derivatives may exhibit distinct conformational flexibility, impacting intermolecular interactions.
  • Heterocyclic Linkers : Compounds with triazole () or oxadiazole () groups show enhanced bioactivity due to increased polarity and hydrogen-bonding capacity.
  • Electron-Withdrawing Groups : Cyanated thiophene () improves stability but may reduce nucleophilicity compared to the target compound.
Physicochemical and Spectral Properties
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with analogs like 6b (1682 cm⁻¹, ). Thiophene C–S and C–H vibrations (~700–800 cm⁻¹) distinguish it from purely aromatic acetamides.
  • NMR Data : The thiophen-3-ylmethyl group’s protons resonate at δ ~5.4–5.5 ppm (cf. δ 5.38–5.48 ppm in ), while naphthalene protons appear at δ 7.2–8.4 ppm.
  • Crystallography : Related compounds (e.g., ) exhibit planar amide groups and twisted aryl rings, suggesting similar conformational flexibility in the target molecule.

Biological Activity

2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide, identified by its CAS number 1060176-57-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

The molecular formula of this compound is C₁₇H₁₅NOS, with a molecular weight of 281.4 g/mol. The structure includes a naphthalene ring and a thiophene moiety linked through an acetamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AStaphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Compound BEnterococcus faecalis62.5 - 125 μMDisruption of nucleic acid production
This compoundMRSA, E. coliNot specified yetPotentially similar to above

The compound has shown bactericidal activity against Gram-positive bacteria, particularly MRSA, with moderate biofilm inhibition capabilities . The mechanism involves the disruption of protein synthesis pathways, which is critical for bacterial growth and survival.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies.

Table 2: Anticancer Activity Data

Cell LineAssay TypeResults
A549 (Lung cancer)MTT AssaySignificant cytotoxicity observed
C6 (Glioma)Caspase activation assayInduction of apoptosis noted

Research highlights that derivatives of acetamides can direct tumor cells towards apoptosis, indicating that the compound may enhance apoptotic pathways in cancer cells . The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Naphthalene Derivative : Starting with naphthalene, various functional groups are introduced.
  • Synthesis of Thiophene Derivative : The thiophene ring is synthesized separately and then coupled with the naphthalene derivative.
  • Amidation : The final step involves the formation of the amide bond between the naphthalene and thiophene derivatives using coupling reagents like EDCI or DCC.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets:

  • Protein Binding : The compound may bind to bacterial ribosomes, inhibiting protein synthesis.
  • Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis and cell wall formation in bacteria.
  • Apoptosis Induction : In cancer cells, it could modulate pathways that lead to increased apoptosis through caspase activation .

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that similar compounds exhibited potent activity against MRSA biofilms, highlighting their potential as therapeutic agents against resistant strains .
  • Anticancer Evaluation : Another research effort focused on thiazole derivatives showed promising results in inducing apoptosis in various cancer cell lines, suggesting a pathway that could be relevant for the naphthalene-thiophene derivative as well .

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